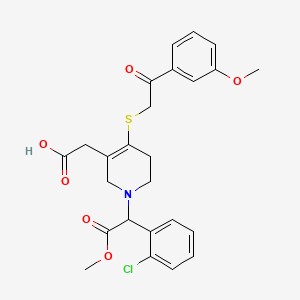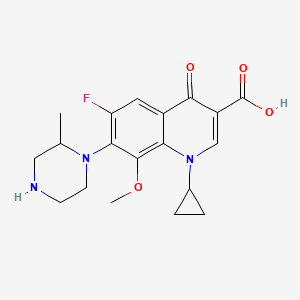
Clarithromycin-Verunreinigung G (Gemisch aus Z- und E-Isomeren)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Clarithromycin Impurity G (Mixture of Z and E Isomers) is an impurity of Clarithromycin, a widely used antibiotic for treating various bacterial infections, including respiratory tract infections, skin and soft tissue infections, and Helicobacter pylori infections associated with peptic ulcers. The compound is a mixture of two isomers, Z and E, which differ in the spatial arrangement of their atoms around a double bond.
Wissenschaftliche Forschungsanwendungen
Clarithromycin Impurity G has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry to ensure the purity and quality of Clarithromycin.
Biology: The compound is studied for its biological activity and potential effects on bacterial cells.
Medicine: Research focuses on understanding the pharmacokinetics and pharmacodynamics of the impurity in relation to Clarithromycin.
Industry: It is used in the pharmaceutical industry for quality control and regulatory compliance.
Wirkmechanismus
Target of Action
It is known to be an impurity of clarithromycin , which is an antibiotic widely employed in treating various bacterial infections . Therefore, it can be inferred that the targets might be similar to those of Clarithromycin, which primarily targets bacterial ribosomes, inhibiting protein synthesis.
Mode of Action
Clarithromycin works by binding to the 50S subunit of the bacterial ribosome, inhibiting bacterial protein synthesis .
Biochemical Pathways
Clarithromycin is known to inhibit bacterial protein synthesis, which can affect a wide range of biochemical pathways in bacteria, leading to their death .
Result of Action
Clarithromycin is known to inhibit bacterial protein synthesis, leading to the death of bacteria .
Zukünftige Richtungen
The fine-tuned process was successfully upscaled to a multikilogram scale, enabling the large-scale manufacturing of potential APIs derived from this scaffold . This could significantly ease the further development of compounds derived from them, since the orientation of an oxime defines the regioisomer content in the lactam obtained after a Beckmann rearrangement .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of Clarithromycin Impurity G involves the synthesis of Clarithromycin, followed by the isolation of the impurity. The synthetic route typically includes the following steps:
Synthesis of Clarithromycin: This involves the methylation of Erythromycin A to produce Clarithromycin.
Isolation of Impurity G: The impurity is isolated using chromatographic techniques such as high-performance liquid chromatography (HPLC).
Industrial Production Methods
In industrial settings, the production of Clarithromycin Impurity G follows good manufacturing practices (GMP) to ensure high purity and quality. The process involves large-scale synthesis of Clarithromycin, followed by the isolation and purification of the impurity using advanced chromatographic methods.
Analyse Chemischer Reaktionen
Types of Reactions
Clarithromycin Impurity G undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce hydroxylated derivatives, while reduction may yield deoxygenated products.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Clarithromycin Impurity E: Another impurity of Clarithromycin with different structural characteristics.
Clarithromycin Impurity H: A structurally related compound with distinct chemical properties.
Clarithromycin N-Oxide: An oxidized form of Clarithromycin with unique chemical behavior.
Uniqueness
Clarithromycin Impurity G is unique due to its mixture of Z and E isomers, which provides distinct chemical and biological properties. This mixture can influence the compound’s reactivity and interaction with biological targets, making it a valuable reference standard in pharmaceutical research and quality control.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for Clarithromycin Impurity G (Mixture of Z and E Isomers) involves the use of starting materials that undergo a series of reactions to produce the final product. The pathway involves the use of organic chemistry reactions such as condensation, reduction, and purification techniques.", "Starting Materials": ["4-(Dimethylamino)butanal", "Ethyl 6-chloro-3,4-dihydro-2H-pyran-2-carboxylate", "Hydrochloric acid", "Sodium hydroxide", "Sodium sulfate", "Methanol", "Ethyl acetate", "Water"], "Reaction": ["Step 1: Condensation of 4-(Dimethylamino)butanal with Ethyl 6-chloro-3,4-dihydro-2H-pyran-2-carboxylate in the presence of Hydrochloric acid to form the intermediate", "Step 2: Reduction of the intermediate using Sodium borohydride to obtain the mixture of Z and E isomers of Clarithromycin Impurity G", "Step 3: Purification of the mixture of isomers using a combination of Sodium hydroxide, Sodium sulfate, Methanol, Ethyl acetate, and Water to obtain the final product"] } | |
CAS-Nummer |
107216-09-1 |
Molekularformel |
C39H72N2O13 |
Molekulargewicht |
777.01 |
Reinheit |
> 95% |
Menge |
Milligrams-Grams |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Pentenedioic acid, 2-[2-[[(phenylmethoxy)carbonyl]amino]-4-thiazolyl]-](/img/structure/B601341.png)




![Dimethyl 2-[2-(2-aminopurin-9-yl)ethyl]propanedioate](/img/structure/B601350.png)



![methyl 2-(2-chlorophenyl)-2-(4,5-dihydrothieno[2,3-c]pyridin-6(7H)-yl)acetate hydrochloride](/img/structure/B601359.png)


